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molecular formula C14H24O9 B8516075 4-Chloro-quinoline-3-carboxylicacid

4-Chloro-quinoline-3-carboxylicacid

Cat. No. B8516075
M. Wt: 336.33 g/mol
InChI Key: KANYKVYWMZPGSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08026026B2

Procedure details

The monomer or oligomer used in the invention is preferably a monomer or oligomer which has two or more ethylenic unsaturated double bonds and which is addition-polymerized by irradiation with light. The monomer or oligomer may be a compound having at least one addition-polymerizable ethylenic unsaturated group therein and having a boiling point of 100° C. or higher at a normal pressure. Examples thereof include: a monofunctional acrylate and a monofunctional methacryalte such as polyethylene glycol mono(meth)acrylate, polypropylene glycol mono(meth)acryalte and phenoxyethyl(meth)acrylate; polyethylene glycol di(meth)acryalte, polypropylene glycol di(meth)acrylate, trimethylolethane triacrylate, trimethylolpropane tri(meth)acrylate, trimethylolpropane diacrylate, neopentyl glycol di(meth)acrylate, pentaerythritol tetra(meth)acryalte, pentaerythritol tri(meth)acrylate, dipentaerythritol hexa(meth)acryalte, dipentaerythritol penta(meth)acrylate, hexanediol di(meth)acrylate, trimethylolpropane tri(acryloyloxypropyl)ether, tri(acryloyloxyethyl)isocyanurate, tri(acryloyloxyethyl)cyanurate, glycerin tri(meth)acrylate; a polyfunctional acrylate or polyfunctional methacrylate which may be obtained by adding ethylene oxide or propylene oxide to a polyfunctional alcohol such as polymethylolpropane or glycerin and converting the adduct into a (meth)acrylate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
trimethylolpropane tri(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
trimethylolpropane diacrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
neopentyl glycol di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
pentaerythritol tetra(meth)acryalte
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
pentaerythritol tri(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
dipentaerythritol penta(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
hexanediol di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
trimethylolpropane tri(acryloyloxypropyl)ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
ethylenic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
tri(acryloyloxyethyl)isocyanurate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
tri(acryloyloxyethyl)cyanurate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
[Compound]
Name
glycerin tri(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
ethylenic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
[Compound]
Name
polyethylene glycol mono(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
[Compound]
Name
polypropylene glycol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
[Compound]
Name
phenoxyethyl(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19
[Compound]
Name
polyethylene glycol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 20
[Compound]
Name
polypropylene glycol di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 21

Identifiers

REACTION_CXSMILES
[C:1]([O-:5])(=[O:4])[CH:2]=[CH2:3].[C:6](O)(=O)C=C.C(O)(=O)C=C.C(O)(=O)C=C.C(C(CO)(CO)C)O.C(O)(=O)C=C.C(O)(=O)C=C.C(C(CO)(CO)CC)O.OCC(CO)(COCC(CO)(CO)CO)CO>>[C:1]([O-:5])(=[O:4])[CH:2]=[CH2:3].[C:1]([O-:5])(=[O:4])[C:2]([CH3:6])=[CH2:3] |f:1.2.3.4,5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)O.C(C=C)(=O)O.C(C=C)(=O)O.C(O)C(C)(CO)CO
Step Two
Name
trimethylolpropane tri(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
trimethylolpropane diacrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)O.C(C=C)(=O)O.C(O)C(CC)(CO)CO
Step Four
Name
neopentyl glycol di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
pentaerythritol tetra(meth)acryalte
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
pentaerythritol tri(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(CO)(COCC(CO)(CO)CO)CO
Step Eight
Name
dipentaerythritol penta(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
hexanediol di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
trimethylolpropane tri(acryloyloxypropyl)ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
ethylenic
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
tri(acryloyloxyethyl)isocyanurate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Thirteen
Name
tri(acryloyloxyethyl)cyanurate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fourteen
Name
glycerin tri(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fifteen
Name
ethylenic
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 16
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)[O-]
Step 17
Name
polyethylene glycol mono(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 18
Name
polypropylene glycol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 19
Name
phenoxyethyl(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 20
Name
polyethylene glycol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 21
Name
polypropylene glycol di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is addition-polymerized by irradiation with light

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)[O-]
Name
Type
product
Smiles
C(C(=C)C)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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